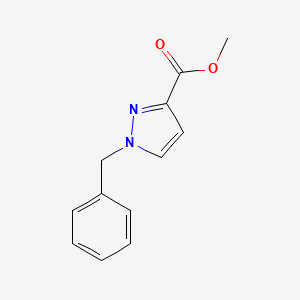

methyl 1-benzyl-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

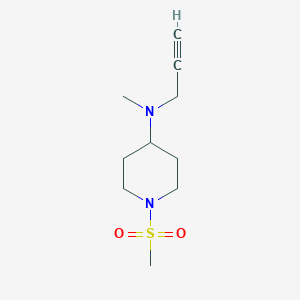

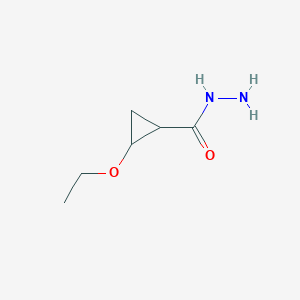

“Methyl 1-benzyl-1H-pyrazole-3-carboxylate” is a chemical compound . It is used as a pharmaceutical intermediate . The empirical formula of this compound is C13H14N2O2 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)C1=CC(C)=NN1CC2=CC=CC=C2 . The InChI key for this compound is DWXQJYITVKBPAK-UHFFFAOYSA-N . Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Antitumor Agents

Synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents involved a key strategy that included nucleophilic aromatic displacement and a solvent-free approach. This process yielded compounds exhibiting significant activity against various cancer cell lines, highlighting the antitumor potential of these derivatives Abonía, R., Cortés, E., Insuasty, B., Quiroga, J., Nogueras, M., & Cobo, J. (2011). European Journal of Medicinal Chemistry.

Antimicrobial Activities

A study on the synthesis of novel pyrazole-3-carboxylate derivatives from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate reported the antibacterial and antifungal activities of these compounds against Gram-positive, Gram-negative bacteria, and fungi. This research contributes to the development of new antimicrobial agents Siddiqui, N., Idrees, M., Khati, N., & Dhonde, M. G. (2013). South African Journal of Chemistry.

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating that these compounds can significantly reduce corrosion rates, thereby offering potential applications in protecting metal surfaces Herrag, L., Chetouani, A., Elkadiri, S., Hammouti, B., & Aouniti, A. (2007). Portugaliae Electrochimica Acta.

Molecular Interactions and Biological Studies

Modeling molecular interactions of pyrazole-based drug candidates against bacterial DNA gyrase, followed by synthesis and biological evaluation, highlighted these compounds' activities against bacterial strains. This approach aids in identifying new antimicrobial agents through a combination of in silico and experimental methodologies Shubhangi, Kumar, N., Kanagaraj, R., Lal, K., & Paul, A. (2019). Journal of Molecular Structure.

Synthesis and Characterization

Studies on the synthesis, characterization, and evaluation of pyrazole derivatives for antitumor, antifungal, and antibacterial activities provided insights into the pharmacophore sites responsible for these biological effects. Such research is crucial for designing more effective therapeutic agents Titi, A., Messali, M., Alqurashy, B. A., Touzani, R., Shiga, T., Oshio, H., Fettouhi, M., Rajabi, M., Almalki, F., & Ben Hadda, T. (2020). Journal of Molecular Structure.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes and proteins

Cellular Effects

Some pyrazole derivatives have been found to exhibit inhibitory potential on cell growth

Molecular Mechanism

Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

methyl 1-benzylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-7-8-14(13-11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBJGGPNBGBTAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-yl-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B2843697.png)

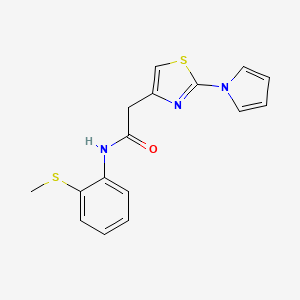

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide](/img/structure/B2843705.png)

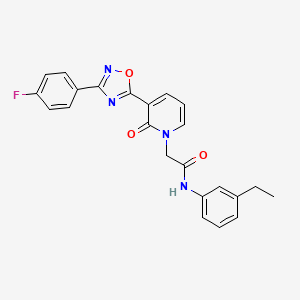

![4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2843709.png)

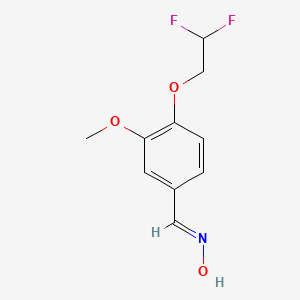

![N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2843710.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2843716.png)